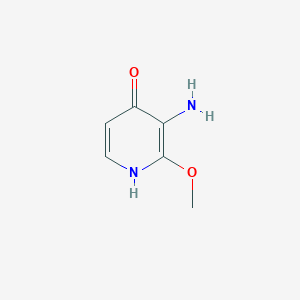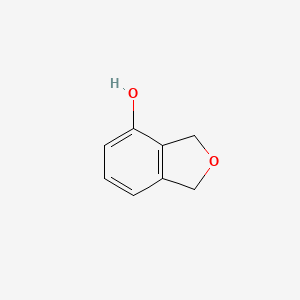
1,3-Dihydroisobenzofuran-4-ol
Descripción general
Descripción
1,3-Dihydroisobenzofuran-4-ol: is a heterocyclic organic compound that features a benzofuran ring system with a hydroxyl group attached to the fourth carbon atom. This compound is part of the dihydroisobenzofuran family, which is known for its presence in various natural products and its significant biological activities, including anti-tumor, anti-diabetic, and antibacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dihydroisobenzofuran-4-ol can be synthesized through several methods. One common approach involves the intramolecular hydroalkoxylation of aromatic alkynols. This reaction can be promoted by cesium carbonate under transition-metal-free conditions, leading to the formation of dihydroisobenzofuran derivatives . Another method involves the use of 1,3-diphenylisobenzofuran as a trapping reagent for singlet oxygen, which is then used to quantify the generation of singlet oxygen in photodynamic therapy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available starting materials. The process often includes cycloaddition reactions, such as the Diels-Alder reaction, to form the benzofuran ring system. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dihydroisobenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of isobenzofuran-1(3H)-one derivatives.
Reduction: The compound can be reduced to form dihydroisobenzofuran derivatives with different substitution patterns.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted dihydroisobenzofuran derivatives, which can have different functional groups attached to the benzofuran ring system .
Aplicaciones Científicas De Investigación
1,3-Dihydroisobenzofuran-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new pharmaceuticals.
Biology: The compound’s biological activities, such as anti-tumor and antibacterial properties, make it a valuable tool in biological research.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-cancer agent and its role in photodynamic therapy.
Industry: The compound is used in the production of various fine chemicals and as a precursor for the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of 1,3-Dihydroisobenzofuran-4-ol involves its interaction with specific molecular targets and pathways. For example, hydroxylated derivatives of this compound have been shown to inhibit peptide deformylase, an enzyme essential for bacterial growth. This inhibition leads to antibacterial activity against pathogens such as Staphylococcus aureus . Additionally, the compound’s radical scavenging activity is attributed to its ability to interact with reactive oxygen species, thereby preventing oxidative damage to cells and tissues .
Comparación Con Compuestos Similares
Isobenzofuran: A parent compound with similar structural features but lacking the hydroxyl group at the fourth carbon atom.
Isobenzofuran-1(3H)-one: A derivative with a carbonyl group at the first carbon atom, known for its reactivity in various chemical reactions.
3-Hydroxyisobenzofuran-1(3H)-one: A hydroxylated derivative with significant radical scavenging potential.
Uniqueness: 1,3-Dihydroisobenzofuran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group at the fourth carbon atom enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in both synthetic and medicinal chemistry .
Propiedades
IUPAC Name |
1,3-dihydro-2-benzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMNFUGXKKYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





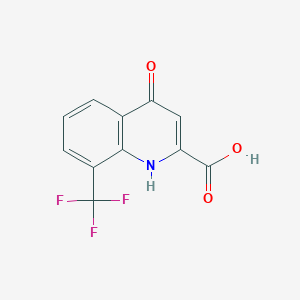
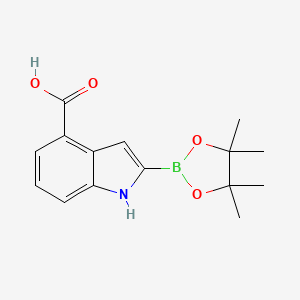



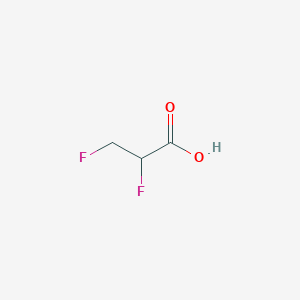
![2-Azabicyclo[4.1.0]heptan-3-one](/img/structure/B7960259.png)
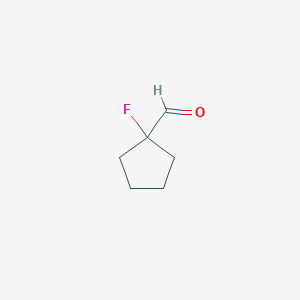
![6-Fluorobenzo[d]isoxazole](/img/structure/B7960271.png)

